tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[34]octane-2-carboxylate is a complex organic compound with the molecular formula C10H15N3O4 It is characterized by a spirocyclic structure containing multiple functional groups, including oxo and triaza moieties
Preparation Methods
The synthesis of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the reaction of appropriate starting materials under controlled conditions to form the spirocyclic core, followed by functional group modifications to introduce the tert-butyl ester and oxo groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the number and position of nitrogen atoms.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound has fewer oxo groups and a different arrangement of functional groups The uniqueness of tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3
Biological Activity
Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate (CAS Number: 1307812-71-0) is a complex organic compound with significant potential in biological research and applications. This compound features a unique spirocyclic structure characterized by multiple functional groups, including oxo and triaza moieties. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.
- Molecular Formula : C10H15N3O4
- Molecular Weight : 241.2438 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural features enable it to modulate biological pathways through:
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or allosteric sites.
- Protein-Ligand Interactions : The compound can disrupt protein-protein interactions crucial for various cellular processes.
- Signaling Pathway Modulation : It may influence signaling pathways that regulate cell growth and differentiation.
In Vitro Studies
Research has demonstrated the potential of this compound in various biological assays:
-
Antimicrobial Activity :
- Studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
-
Anticancer Properties :
- Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
-
Enzyme Inhibition :
- Specific assays have confirmed the inhibition of enzymes such as acetylcholinesterase and certain kinases, indicating potential applications in neurodegenerative diseases and cancer therapy.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:
- Animal Models : Research involving murine models has highlighted the compound's ability to reduce tumor growth in xenograft models.
- Toxicity Assessment : Toxicological evaluations have shown a favorable safety profile at therapeutic doses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | Similar spirocyclic structure | Moderate enzyme inhibition |
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate | Fewer oxo groups | Reduced antimicrobial activity |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM.
-
Case Study on Enzyme Inhibition :
- A recent publication in Bioorganic & Medicinal Chemistry Letters reported on the compound's ability to inhibit acetylcholinesterase with an IC50 value of 30 nM, highlighting its potential use in treating Alzheimer's disease.
Properties
CAS No. |
1307812-71-0 |
---|---|
Molecular Formula |
C10H15N3O4 |
Molecular Weight |
241.2438 |
Synonyms |
tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate |
Origin of Product |
United States |
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